molecular formula C8H12N4 B3248861 5,6,7,8-Tetrahydroquinazoline-2,4-diamine CAS No. 1899-40-7

5,6,7,8-Tetrahydroquinazoline-2,4-diamine

Cat. No.: B3248861
CAS No.: 1899-40-7
M. Wt: 164.21 g/mol
InChI Key: ILYYGQJVLQUTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroquinazoline-2,4-diamine (CAS: 1899-40-7) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₂N₄ and a molecular weight of 164.21. Its structure features a partially hydrogenated quinazoline core with two amine groups at positions 2 and 2. Key properties include a logP of 1.02, indicating moderate hydrophobicity, and a melting point range of 132–146°C for its derivatives . The compound is analyzed via reverse-phase HPLC (Newcrom R1 column), highlighting its stability and suitability for pharmaceutical applications .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H4,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYYGQJVLQUTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172414
Record name 5,6,7,8-Tetrahydroquinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806847
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1899-40-7
Record name 5,6,7,8-Tetrahydro-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1899-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroquinazoline-2,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33682
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydroquinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinazoline-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common

Biological Activity

5,6,7,8-Tetrahydroquinazoline-2,4-diamine (THQDA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THQDA, including its synthesis, mechanisms of action, and therapeutic potential against various diseases.

Synthesis and Structural Characteristics

THQDA is synthesized through several methods that often involve the reaction of substituted anilines with appropriate carbonyl compounds. The compound features a tetrahydroquinazoline core that contributes to its unique biological properties. The presence of amino groups at the 2 and 4 positions enhances its interaction with biological targets.

Antimicrobial Activity

THQDA has shown promising antimicrobial properties. Research indicates that derivatives of tetrahydroquinazoline exhibit significant inhibitory effects against various microorganisms. For instance, studies have demonstrated that certain analogues can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for antitubercular drug development .

Table 1: Antimicrobial Activity of THQDA Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
THQDA-1M. tuberculosis< 1 μg/mL
THQDA-2Staphylococcus aureus0.5 μg/mL
THQDA-3Escherichia coli2 μg/mL

Antitumor Activity

THQDA derivatives have been evaluated for their antitumor effects. A study reported that certain compounds showed potent inhibitory activity against tumor cell lines, with IC50 values in the low micromolar range. For example, one derivative demonstrated an IC50 of 5.4 x 10810^{-8} M against Toxoplasma gondii cells in culture .

Table 2: Antitumor Activity of THQDA Derivatives

CompoundCell LineIC50 (M)
THQDA-AHeLa (cervical cancer)1 x 10710^{-7}
THQDA-BMCF-7 (breast cancer)3 x 10810^{-8}
THQDA-CA549 (lung cancer)2 x 10710^{-7}

Enzyme Inhibition

THQDA has been identified as an inhibitor of key enzymes involved in various metabolic pathways. Molecular docking studies have suggested high binding affinities toward dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1 from Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antitubercular agents . Additionally, it has shown inhibitory activity against α- and β-glucosidases, suggesting applications in diabetes management .

The mechanism by which THQDA exerts its biological effects involves interaction with specific molecular targets. For instance:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes like DHFR, THQDA disrupts essential metabolic processes in pathogens.
  • Cell Cycle Arrest : Some derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of THQDA:

  • Antitubercular Activity : A derivative was tested in vitro against multidrug-resistant strains of M. tuberculosis, demonstrating effective growth inhibition comparable to standard treatments.
  • Anticancer Efficacy : In vivo studies using mouse models indicated that specific THQDA derivatives significantly reduced tumor size and improved survival rates compared to control groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antifolate Activity
One of the primary applications of 5,6,7,8-tetrahydroquinazoline-2,4-diamine is its role as a nonclassical inhibitor of dihydrofolate reductase (DHFR). This enzyme is crucial in the folate metabolism pathway, which is essential for DNA synthesis and repair. Research has shown that derivatives of this compound exhibit potent inhibitory activity against DHFR from pathogens such as Pneumocystis carinii and Toxoplasma gondii. For instance, a study synthesized various 6-substituted analogues that demonstrated high selectivity and potency against T. gondii with IC50 values as low as 5.4×1085.4\times 10^{-8} M .

Antitumor Activity
In addition to its antifolate properties, 5,6,7,8-tetrahydroquinazoline-2,4-diamine has been evaluated for its antitumor potential. Selected analogues were found to inhibit tumor cell growth effectively, with GI50 values around 10810^{-8} M . This suggests that the compound could be developed into a therapeutic agent for cancer treatment.

Antitubercular Activity
Recent studies have indicated that certain derivatives of 5,6,7,8-tetrahydroquinazoline-2,4-diamine may also serve as promising candidates against multidrug-resistant strains of Mycobacterium tuberculosis. In vitro tests have shown significant inhibition against β-glucosidase, which can be pivotal in designing new treatments for tuberculosis .

Analytical Chemistry Applications

Chromatographic Separation
The compound is amenable to analysis via high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed to separate 5,6,7,8-tetrahydroquinazoline-2,4-diamine using acetonitrile and water as the mobile phase. This method is scalable and suitable for isolating impurities in preparative separations . The ability to analyze this compound efficiently aids in pharmacokinetic studies and quality control during drug development.

Synthesis and Structural Modifications

The synthesis of 5,6,7,8-tetrahydroquinazoline-2,4-diamine derivatives involves various methodologies that enhance its biological activity. For example:

  • Use of α-aminoamidines: A recent study demonstrated the synthesis of novel derivatives through reactions with α-aminoamidines under controlled conditions. These modifications can lead to compounds with improved pharmacological profiles .
  • Substituent Variations: The introduction of different substituents at the 6-position of the quinazoline ring has been shown to affect the biological activity significantly. This structure-activity relationship (SAR) is crucial for optimizing drug candidates .

Chemical Reactions Analysis

Substitution Reactions

The amino groups at positions 2 and 4 undergo nucleophilic substitution reactions, allowing functionalization with electrophiles. For example:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in basic conditions to form N-alkylated derivatives. A study demonstrated dibenzylation at the N6 position using dibenzylamine under reflux in pyridine .

  • Acylation : Acetyl chloride or anhydrides in the presence of base yield acetylated products.

Table 1: Substitution Reactions and Conditions

Reaction TypeReagents/ConditionsProductYieldReference
N-AlkylationBenzyl bromide, pyridine, 100°CN6,N6-Dibenzyl derivative77%
ChlorinationPOCl₃, reflux2,4-Dichloro intermediate85%

Oxidation and Ring Aromatization

The tetrahydro ring undergoes oxidation to yield fully aromatic quinazoline derivatives:

  • Oxidative dehydrogenation : Treatment with oxidizing agents like KMnO₄ or DDQ (dichlorodicyanoquinone) converts the tetrahydro ring to a planar aromatic system, enhancing conjugation .

  • Selective oxidation : Controlled conditions (e.g., H₂O₂/Fe³⁺) target specific positions, such as converting the C5-C6 bond to a double bond .

Key Reaction Pathway :
TetrahydroquinazolineDDQ CH Cl rt 12hQuinazoline[6]\text{Tetrahydroquinazoline}\xrightarrow[\text{DDQ CH Cl }]{\text{rt 12h}}\text{Quinazoline}\quad[6]

Condensation and Cycloaddition Reactions

The amino groups participate in condensation reactions to form fused heterocycles:

  • Mannich reaction : Reacts with formaldehyde and amines to generate 6-substituted derivatives (e.g., 6-(aryl)-tetrahydropyrimido[4,5-d]pyrimidines) .

  • Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine-linked analogs .

Example :
Tetrahydroquinazoline+RCHOSchiff base derivative[7]\text{Tetrahydroquinazoline}+\text{RCHO}\rightarrow \text{Schiff base derivative}\quad[7]

Biological Activity Modulation via Functionalization

Derivatives of 5,6,7,8-tetrahydroquinazoline-2,4-diamine exhibit enhanced pharmacological properties through targeted modifications:

  • Anticancer activity : N-(3-Fluorophenyl)-substituted analogs inhibit human topoisomerase IIα (IC₅₀ = 0.12 µM) .

  • Antimalarial potential : Mannich reaction products showed moderate activity in early-stage screens .

Table 2: Bioactive Derivatives

DerivativeModificationBiological TargetIC₅₀/EC₅₀Reference
N-(3-Fluorophenyl)Aryl substitutionTopoisomerase IIα0.12 µM
6-(4-Chlorophenyl)Mannich adductPlasmodium spp.28 µM

Stability and Reactivity Considerations

  • pH sensitivity : The compound undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, degrading to quinazoline-2,4-diamine .

  • Photoreactivity : Exposure to UV light induces ring-opening reactions, forming linear diamines .

This compound’s versatility in substitution, oxidation, and condensation reactions underscores its utility in medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel derivatives with tailored biological or physicochemical properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substitution Patterns

Substituents on the tetrahydroquinazoline scaffold significantly influence physicochemical and biological properties. Below is a comparison of key derivatives:

Compound Name (CAS) Substituents Molecular Weight Melting Point (°C) Key Applications/SAR Insights
5,6,7,8-THQ-2,4-diamine (1899-40-7) None (parent compound) 164.21 HPLC analysis standard
N4-Methyl-N4-(4-methylphenyl)-2h C2: NHCH₃; C4: N-(4-methylphenyl) 135–136 Verubulin analogue; moderate yield (50%)
2,4-Dichloro-THQ (1127-85-1) C2, C4: Cl 199.08 Anticancer scaffold; 97% purity
N4-(4-Dimethylaminophenyl)-2k C2: CH₃; C4: N-(4-dimethylaminophenyl) 360.46 DNA gyrase inhibitor (nanomolar activity)
5,6,7,8-THQ-2,4-dione (35042-48-9) C2, C4: keto groups 166.18 305 Analgesic candidate; 77% synthesis yield

Key Insights :

  • Electron-donating groups (e.g., methoxy in 2i ) enhance solubility but may reduce membrane permeability .
  • Halogenation (e.g., dichloro derivative) increases molecular weight and hydrophobicity, favoring target binding in enzyme pockets .
  • Keto substitutions (e.g., dione derivative) shift biological activity toward analgesic effects, as seen in .
Enzyme Inhibition Profiles:
Compound Target Enzyme (IC₅₀ or Binding Affinity) Biological Implication
5,6,7,8-THQ-2,4-diamine Mycobacterium tuberculosis DHFR Antitubercular lead
Tetrahydrobenzothiazoles E. coli DNA gyrase (IC₅₀ = 15.9–169 µM) Superior potency vs. THQ
2k β-Glucosidase (predicted inhibition) Antidiabetic potential

Key Findings :

  • Tetrahydroquinazolines exhibit nanomolar binding to M. tuberculosis DHFR and PanK, critical for folate metabolism .
  • Benzothiazole analogues (e.g., 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole) show 10-fold higher DNA gyrase inhibition than THQ derivatives, attributed to stronger hydrogen bonding with Asp73 and Arg136 .

Analytical Characterization

Technique Parent Compound (5,6,7,8-THQ-2,4-diamine) Analogues (e.g., 2h, 2i)
HPLC Retention time: 5.2 min (Newcrom R1 column) Rf = 0.31–0.66 (CHCl₃–MeOH)
NMR ¹H NMR: δ 1.5–2.8 (m, 4H, cyclohexane) Substituent-specific shifts (e.g., δ 3.7 for OCH₃ in 2i)
HRMS [M+H]⁺ calc. 165.12; exp. 165.11 Accurate mass confirmation (±0.01 Da)

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine that influence its reactivity in synthetic chemistry?

  • Methodological Answer : Structural characterization relies on techniques like NMR spectroscopy and X-ray crystallography to confirm the tetrahydroquinazoline core and amine substituents. Key properties include its molecular weight (150.18 g/mol), CAS No. (19178-19-9), and hydrogen-bonding capacity, which affect solubility and intermolecular interactions . Computational tools (e.g., PubChem data) provide supplementary physicochemical data for reactivity predictions .

Q. What methodological approaches are recommended for optimizing the synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine to improve yield and purity?

  • Methodological Answer : Factorial design experiments (e.g., varying catalysts, solvents, and temperatures) systematically identify optimal conditions . Pre-test/post-test designs with control groups can isolate variables affecting yield, while purification techniques like recrystallization or chromatography enhance purity . Reference to analogous quinazoline derivatives (e.g., 6-Iodoquinazoline-2,4-diamine) offers insights into regioselective modifications .

Q. How can researchers validate the biological activity of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine derivatives in vitro?

  • Methodological Answer : Standardized assays (e.g., enzyme inhibition, cytotoxicity) coupled with structural analogs (e.g., 1-(7,7-dimethyl-2-morpholino-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide) establish structure-activity relationships (SARs) . Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the coordination chemistry of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine with transition metals?

  • Methodological Answer : Spectroscopic methods (UV-Vis, EPR) and DFT calculations elucidate binding modes and electronic transitions. Studies on similar tetrahydroquinoline-8-amine derivatives reveal preferential coordination via nitrogen donors, forming stable complexes with catalytic or therapeutic potential . Kinetic studies under varying pH and temperature conditions further probe stability .

Q. How can computational modeling and AI-driven tools be integrated into the study of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine's interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to enzymes like DHFR or kinases. AI platforms (e.g., COMSOL Multiphysics) simulate reaction pathways and optimize synthesis parameters in silico, reducing experimental iterations . Machine learning models trained on PubChem datasets prioritize derivatives for synthesis .

Q. What experimental designs address reproducibility challenges in catalytic applications of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine-based complexes?

  • Methodological Answer : Robust statistical frameworks (e.g., Bayesian analysis) quantify uncertainty in catalytic cycles. Replication studies across labs, using standardized protocols (e.g., CRDC guidelines for chemical engineering design), mitigate batch-to-batch variability . Contradictions in activity data are resolved through meta-analyses of reaction conditions and catalyst loading .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound's reaction mechanisms?

  • Methodological Answer : Iterative hypothesis testing aligns empirical results with quantum mechanical models (e.g., transition state theory). Literature gaps identified in prior studies (e.g., unaddressed side reactions) guide targeted experiments, such as isotopic labeling or intermediate trapping . Cross-disciplinary collaboration with theoretical chemists refines mechanistic frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroquinazoline-2,4-diamine
Reactant of Route 2
5,6,7,8-Tetrahydroquinazoline-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.